N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine
Description
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Properties
IUPAC Name |
N-butan-2-yl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c1-3-9(2)15-13-16-12(8-17-13)10-4-6-11(14)7-5-10/h4-9H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUCXSBESVXTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties and antimicrobial effects.
The molecular formula for this compound is with a molecular weight of approximately 250.78 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research has highlighted the anticancer potential of thiazole derivatives, including this compound. A study demonstrated that compounds with thiazole moieties can exhibit significant growth inhibition against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a recent investigation, thiazole derivatives were screened for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited potent activity against glioblastoma cells, particularly through the inhibition of key oncogenic pathways such as the AKT signaling pathway.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4j | U87MG | 12 | AKT2/PKBβ inhibition |
| 4k | C6 | 14 | AKT1 inhibition |
Key Findings:
- The compound 4j was identified as a potent inhibitor of AKT2/PKBβ with an IC50 value of 12 µM, indicating its potential as an anti-glioma agent.
- It selectively inhibited cancer cell proliferation while showing reduced toxicity towards non-cancerous cells, highlighting its therapeutic potential with minimized side effects .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study focused on various thiazole compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Study
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 15 | 25 µg/mL |
| 2 | Escherichia coli | 18 | 20 µg/mL |
| This compound | Pseudomonas aeruginosa | 12 | 30 µg/mL |
Observations:
- The thiazole derivative exhibited moderate antibacterial activity against Pseudomonas aeruginosa with a zone of inhibition measuring 12 mm and MIC at 30 µg/mL .
The biological activities of this compound can be attributed to its structural characteristics:
- AKT Pathway Modulation: The compound's ability to inhibit AKT signaling plays a crucial role in its anticancer properties. This pathway is often dysregulated in cancers and targeting it can lead to reduced tumor growth.
- Antimicrobial Mechanisms: Thiazoles are known to interfere with bacterial cell wall synthesis and function as enzyme inhibitors, contributing to their antibacterial effects.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(butan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-imine. The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances antibacterial activity .
Case Study:
A study conducted on various thiazole derivatives demonstrated that compounds with para-substituted phenyl groups exhibited significant antibacterial activity compared to their unsubstituted counterparts. The compound this compound was among those tested and showed promising results in inhibiting bacterial growth .
Catalytic Applications
This compound has been investigated for its potential as a catalyst in organic synthesis. Its ability to facilitate various reactions makes it a valuable compound in synthetic chemistry.
Case Study:
In a recent publication, researchers synthesized thiazole-based complexes that acted as catalysts for the synthesis of carbonitrile derivatives. The study revealed that incorporating thiazole moieties significantly improved the reaction yields and selectivity in various chemical transformations . This suggests that this compound could serve as an effective catalyst in similar reactions.
Polymerization Initiators
Thiazole compounds are being explored as potential initiators for polymerization processes due to their unique electronic properties. The presence of the thiazole ring can enhance the reactivity of monomers during polymer formation.
Case Study:
Research has indicated that thiazole derivatives can be utilized to initiate radical polymerization processes effectively. This compound has been evaluated for its ability to initiate polymerization in the presence of suitable monomers, leading to the formation of polymers with desirable properties .
Q & A
Q. What role does automation play in optimizing synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
